Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

175796-50-6 structure
Nome del prodotto:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
- PPAHV
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate
- ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
- PPAHV >99%
- Phorbol-12-phenylacetate-13-acetate-20-homovanillate
- NCGC00162421-02
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
- CHEMBL104647
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
- Q27088432
- DTXSID10938709
- {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
- 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
- BDBM50052440
- 175796-50-6
- NCGC00162421-01
- AKOS024456617
- GTPL2490
- J-011134
- Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
-
- Inchi: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
- Chiave InChI: OGRGWTXWAZBJKF-JXWJAAHMSA-N
- Sorrisi: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1
Proprietà calcolate
- Massa esatta: 688.28800
- Massa monoisotopica: 688.288
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 50
- Conta legami ruotabili: 12
- Complessità: 1440
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 9
- Carica superficiale: 0
- Superficie polare topologica: 166Ų
- XLogP3: 3.7
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.36
- Punto di ebollizione: 792.4°Cat760mmHg
- Punto di infiammabilità: 241.1°C
- Indice di rifrazione: 1.629
- Solubilità: DMSO: soluble
- PSA: 165.89000
- LogP: 3.80230
- Solubilità: Solubile in DMSO
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Informazioni sulla sicurezza
- WGK Germania:3
- Condizioni di conservazione:Desiccate at -20°C
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6828-1mg |
PPAHV |
175796-50-6 | 98% | 1mg |
¥2302.00 | 2023-09-09 | |
TRC | P698985-5mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 5mg |
$ 2893.00 | 2023-04-16 | ||
TRC | P698985-1mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 1mg |
$ 603.00 | 2023-04-16 | ||
TRC | P698985-2.5mg |
PPAHV |
175796-50-6 | 2.5mg |
90.00 | 2021-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1 mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1,015.00 | 2023-07-10 | |
TRC | P698985-10mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 10mg |
$ 4500.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1015.00 | 2023-09-05 |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Letteratura correlata
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate) Prodotti correlati
- 1806190-80-6(5-(Bromomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid)
- 2228803-86-7(3-(3-chloro-5-fluorophenyl)-2,2-difluoropropanoic acid)
- 439095-29-1(3-(3-nitrophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 195615-83-9(Blarcamesine)
- 2138167-30-1(2-Thia-13-azadispiro[5.0.5^{7}.3^{6}]pentadecan-14-one)
- 2171515-58-3(4-(3,5-dimethylphenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1806932-01-3(2-Chloro-3-(difluoromethyl)-5-fluoro-4-hydroxypyridine)
- 2138050-73-2(6-(3-Fluoro-4-methylphenyl)piperidin-2-one)
- 263410-21-5((S)-tert-Butyl 1-Bromopropan-2-ylcarbamate)
- 1435954-07-6(2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
atkchemica
Membro d'oro
CN Fornitore
Reagenti
